molecular formula C23H30ClN3O2S B12412135 LSD1-IN-13 (hydrochloride)

LSD1-IN-13 (hydrochloride)

Cat. No.: B12412135
M. Wt: 448.0 g/mol
InChI Key: YBOJCNGNRDFYOE-UMIAIAFLSA-N
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Description

LSD1-IN-13 (hydrochloride) is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through the demethylation of histone proteins. This compound has shown significant potential in the treatment of various cancers, particularly acute myeloid leukemia, by inducing differentiation and inhibiting the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

LSD1-IN-13 (hydrochloride) is synthesized through a series of chemical reactions involving indolin-5-yl-cyclopropanamine derivatives. The synthetic route typically involves the formation of the cyclopropane ring followed by the attachment of the indolin-5-yl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

The industrial production of LSD1-IN-13 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

LSD1-IN-13 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving LSD1-IN-13 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of LSD1-IN-13 (hydrochloride) depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with modified functional groups .

Scientific Research Applications

LSD1-IN-13 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

LSD1-IN-13 (hydrochloride) exerts its effects by inhibiting the activity of LSD1, an enzyme responsible for the demethylation of histone proteins. By inhibiting LSD1, the compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This inhibition results in the induction of differentiation and inhibition of proliferation in cancer cells. The molecular targets involved include histone proteins and various signaling pathways associated with cell differentiation and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LSD1-IN-13 (hydrochloride) is unique due to its high selectivity and potency as an LSD1 inhibitor. It has shown significant efficacy in preclinical studies, particularly in inducing differentiation and inhibiting the proliferation of acute myeloid leukemia cells. Its unique chemical structure also provides advantages in terms of stability and solubility compared to other LSD1 inhibitors .

Properties

Molecular Formula

C23H30ClN3O2S

Molecular Weight

448.0 g/mol

IUPAC Name

(1R,2S)-2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-(piperidin-4-ylmethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C23H29N3O2S.ClH/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17;/h1-7,14,17,21-22,24-25H,8-13,15-16H2;1H/t21-,22+;/m0./s1

InChI Key

YBOJCNGNRDFYOE-UMIAIAFLSA-N

Isomeric SMILES

C1CNCCC1CN[C@@H]2C[C@H]2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl

Canonical SMILES

C1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl

Origin of Product

United States

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